molecular formula C12H18N2O B1453576 5-Amino-n,n-diethyl-2-methylbenzamide CAS No. 251552-32-6

5-Amino-n,n-diethyl-2-methylbenzamide

Cat. No.: B1453576
CAS No.: 251552-32-6
M. Wt: 206.28 g/mol
InChI Key: SMQCFRCXNGXSOG-UHFFFAOYSA-N
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Description

5-Amino-n,n-diethyl-2-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Mode of Action

    The mode of action of benzamide derivatives generally involves binding to their target, leading to a change in the target’s activity. This can result in a variety of effects, depending on the specific target and the nature of the change .

    Biochemical Pathways

    Benzamide derivatives can affect various biochemical pathways, depending on their specific target. These could include signal transduction pathways, metabolic pathways, or other cellular processes .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzamide derivatives can vary widely and would be influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is present .

    Result of Action

    The molecular and cellular effects of benzamide derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth or survival, among others .

    Action Environment

    The action, efficacy, and stability of benzamide derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Biological Activity

5-Amino-n,n-diethyl-2-methylbenzamide, a compound with potential applications in various biological fields, has garnered interest due to its unique structural properties and biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, diethyl substituents, and a methyl group on the benzene ring. Its chemical formula is C13H19N3O, and its CAS number is 251552-32-6. The compound's structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes.
  • Receptor Interaction : It can bind to receptors involved in various signaling pathways, potentially altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A detailed analysis of its antimicrobial efficacy is summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several amide derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent in clinical settings .
  • Insect Repellency Assessment : Research conducted on various analogs of DEET highlighted the potential for similar compounds to exhibit enhanced repellency against Aedes aegypti mosquitoes. While direct studies on this compound were not available, the structural similarities suggest it could possess comparable repellent properties .

Properties

IUPAC Name

5-amino-N,N-diethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQCFRCXNGXSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.